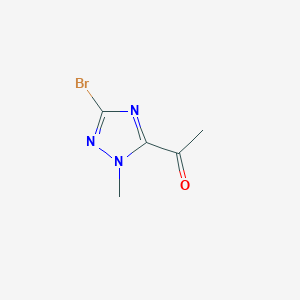
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the triazole ring, along with an ethanone group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-methyl-1H-[1,2,4]triazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and a broader spectrum.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H6BrN3O |
|---|---|
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3 |
InChI-Schlüssel |
JYEMOLNDQBWOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=NN1C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8624217.png)
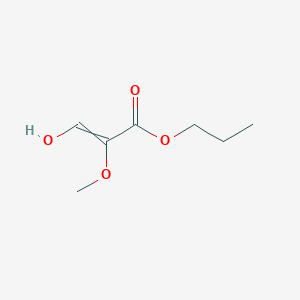

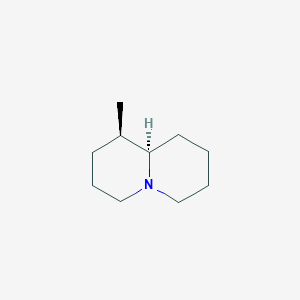

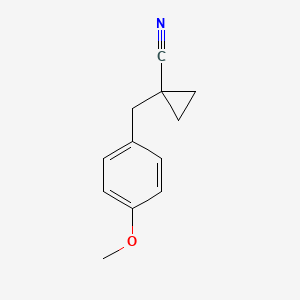

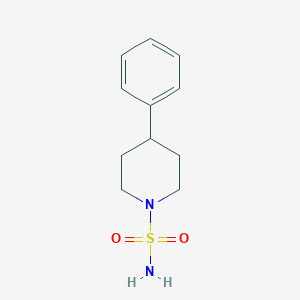
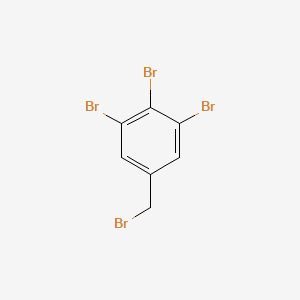
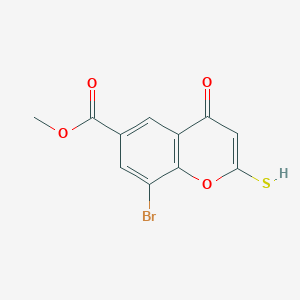
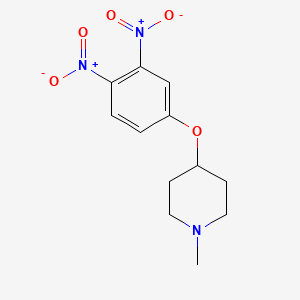
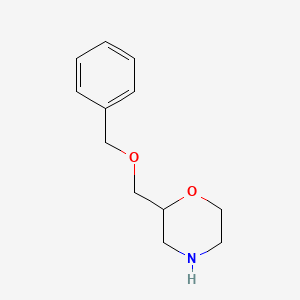

![1-Bromo-2-[(2-chloropentyl)sulfanyl]benzene](/img/structure/B8624327.png)
